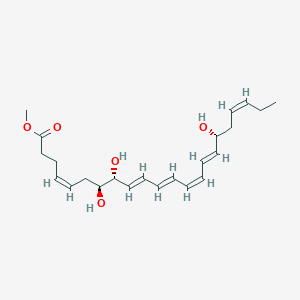

17(R)-Resolvin D1 methyl ester

Vue d'ensemble

Description

Le 17®-Résolvine D1 ester méthylique est un médiateur pro-résolutif spécialisé dérivé de l'acide docosahexaénoïque (DHA). Il appartient à la famille des résolvines, qui sont des médiateurs lipidiques bioactifs impliqués dans la résolution de l'inflammation. Ce composé est connu pour ses puissantes propriétés anti-inflammatoires et pro-résolutives, ce qui en fait un sujet de recherche important dans divers domaines scientifiques.

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La synthèse du 17®-Résolvine D1 ester méthylique implique généralement l'estérification du 17®-Résolvine D1. Une méthode courante consiste à utiliser du méthanol et du triméthylchlorosilane à température ambiante, ce qui fournit une condition de réaction efficace et douce pour l'estérification . Une autre méthode implique une dérivatisation assistée par micro-ondes, ce qui réduit considérablement le temps de réaction par rapport aux méthodes de chauffage conventionnelles .

Méthodes de Production Industrielle : La production industrielle du 17®-Résolvine D1 ester méthylique peut impliquer des processus d'estérification à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. L'utilisation de réacteurs à écoulement continu et de micro-réacteurs peut améliorer l'efficacité et l'extensibilité du processus de production .

Analyse Des Réactions Chimiques

Types de Réactions : Le 17®-Résolvine D1 ester méthylique peut subir diverses réactions chimiques, notamment :

Hydrolyse : La liaison ester peut être hydrolysée en conditions acides ou basiques pour donner du 17®-Résolvine D1 et du méthanol.

Oxydation et Réduction : Le composé peut participer à des réactions d'oxydation et de réduction, bien que les conditions et les réactifs spécifiques pour ces réactions soient moins fréquemment rapportés.

Réactifs et Conditions Communs :

Estérification : Le méthanol et le triméthylchlorosilane sont couramment utilisés pour le processus d'estérification.

Principaux Produits :

Produits d'Hydrolyse : 17®-Résolvine D1 et méthanol.

4. Applications de la Recherche Scientifique

Le 17®-Résolvine D1 ester méthylique a une large gamme d'applications dans la recherche scientifique, notamment :

5. Mécanisme d'Action

Le 17®-Résolvine D1 ester méthylique exerce ses effets en interagissant avec des récepteurs spécifiques et des cibles moléculaires impliquées dans la résolution de l'inflammation. Il se lie aux récepteurs couplés aux protéines G (RCPG) tels que GPR32 et ALX/FPR2, qui sont impliqués dans les voies de signalisation anti-inflammatoire . L'activation de ces récepteurs conduit à l'inhibition des cytokines pro-inflammatoires et à la promotion de la phagocytose des cellules apoptotiques, résolvant ainsi l'inflammation et favorisant la réparation tissulaire .

Composés Similaires :

17(S)-Résolvine D1 : Un autre isomère de la Résolvine D1 présentant des propriétés anti-inflammatoires similaires.

Protéctine D1 ester méthylique : Une forme estérifiée de la Protéctine D1 ayant des effets neuroprotecteurs et anti-inflammatoires.

Neuroprotectine D1 ester méthylique : Connu pour ses propriétés neuroprotectrices et sa participation à la résolution de la neuroinflammation.

Unicité : Le 17®-Résolvine D1 ester méthylique est unique en raison de sa stéréochimie spécifique (configuration R), qui peut influencer son affinité de liaison aux récepteurs et son activité biologique globale. Cette stéréochimie peut entraîner des profils pharmacologiques distincts par rapport à son isomère S et à d'autres composés apparentés .

Applications De Recherche Scientifique

Case Study

In a controlled experiment, mice treated with 17(R)-Resolvin D1 methyl ester showed a significant reduction in inflammatory markers such as TNF-α, IL-1β, and IL-6 post-TAC surgery. The compound also inhibited the activation of the NLRP3 inflammasome, suggesting a mechanism for its anti-inflammatory effects in cardiac tissues .

Systemic Lupus Erythematosus

Research indicates that this compound plays a role in regulating immune responses in systemic lupus erythematosus (SLE). It has been found to improve the Treg/Th17 imbalance prevalent in SLE patients. In vitro studies demonstrated that this compound could induce regulatory T cells while suppressing Th17 cell proliferation, highlighting its potential as a therapeutic agent for autoimmune conditions .

Case Study

In clinical observations, plasma levels of Resolvin D1 were significantly correlated with disease activity in SLE patients. The administration of this compound promoted an anti-inflammatory environment that could ameliorate symptoms associated with SLE .

Case Study

In models of acute inflammation, administration of this compound led to a significant reduction in leukocyte infiltration. For instance, in peritonitis models, the compound exhibited maximal inhibition (~35%) at specific doses, underscoring its therapeutic potential in managing acute inflammatory conditions .

Potential Applications in Osteoarthritis

Recent investigations into analogues of Resolvin D1 have suggested that compounds like this compound may serve as effective treatments for osteoarthritis by mitigating oxidative stress-related damage. These studies focus on developing new analogues that retain the beneficial properties of Resolvin D1 while enhancing their antioxidant capabilities .

Summary Table of Applications

Mécanisme D'action

17®-Resolvin D1 methyl ester exerts its effects by interacting with specific receptors and molecular targets involved in the resolution of inflammation. It binds to G-protein-coupled receptors (GPCRs) such as GPR32 and ALX/FPR2, which are involved in anti-inflammatory signaling pathways . The activation of these receptors leads to the inhibition of pro-inflammatory cytokines and the promotion of phagocytosis of apoptotic cells, thereby resolving inflammation and promoting tissue repair .

Comparaison Avec Des Composés Similaires

17(S)-Resolvin D1: Another isomer of Resolvin D1 with similar anti-inflammatory properties.

Protectin D1 methyl ester: An esterified form of Protectin D1 with neuroprotective and anti-inflammatory effects.

Neuroprotectin D1 methyl ester: Known for its neuroprotective properties and involvement in resolving neuroinflammation.

Uniqueness: 17®-Resolvin D1 methyl ester is unique due to its specific stereochemistry (R-configuration), which may influence its binding affinity to receptors and its overall biological activity. This stereochemistry can result in distinct pharmacological profiles compared to its S-isomer and other related compounds .

Activité Biologique

17(R)-Resolvin D1 methyl ester (17R-RvD1) is a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), playing a crucial role in the resolution of inflammation. Its biological activity has been extensively studied, highlighting its potential therapeutic applications in various inflammatory conditions. This article reviews the biological activities of 17R-RvD1, focusing on its anti-inflammatory properties, mechanisms of action, and implications for clinical use.

17R-RvD1 exerts its biological effects primarily through interactions with specific receptors and modulation of inflammatory pathways. Key mechanisms include:

- Inhibition of Pro-inflammatory Cytokines : 17R-RvD1 has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various experimental models, indicating its role in dampening inflammatory responses .

- Activation of Lipoxin A4 Receptor (ALX) : The anti-inflammatory effects of 17R-RvD1 are mediated via ALX receptor activation, which is crucial for its pro-resolving actions .

- TRPV3 Ion Channel Inhibition : 17R-RvD1 specifically inhibits the transient receptor potential vanilloid 3 (TRPV3) channel, which is implicated in nociception and inflammation. This inhibition contributes to its analgesic properties .

Anti-inflammatory Effects

Research has demonstrated that 17R-RvD1 significantly reduces inflammation in various models:

- Colitis Models : In dextran sulfate sodium (DSS)-induced colitis models, treatment with 17R-RvD1 led to improved disease activity indices and reduced colonic damage. It also decreased polymorphonuclear infiltration and cytokine levels in the colon .

- Pulmonary Edema : Studies indicate that 17R-RvD1 alleviates pulmonary edema by restoring pulmonary permeability and protecting tight junction proteins .

- Nociceptive Behaviors : The compound has shown acute analgesic potential by reversing thermal hypersensitivity during inflammatory responses, demonstrating its efficacy in pain management .

Table 1: Summary of Biological Activities of this compound

Case Studies

Several studies have highlighted the therapeutic potential of 17R-RvD1:

- Inflammatory Bowel Disease (IBD) : A study demonstrated that systemic treatment with 17R-RvD1 significantly improved symptoms in IBD models compared to traditional therapies like monoclonal anti-TNF agents. The efficacy was attributed to its ability to modulate inflammatory pathways effectively .

- Pain Management : In a behavioral study involving animal models, local administration of 17R-RvD1 significantly reduced pain behaviors associated with TRPV3 activation. This suggests potential applications in treating chronic pain conditions linked to inflammation .

Propriétés

IUPAC Name |

methyl (4Z,7S,8R,9E,11E,13Z,15E,17R,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c1-3-4-10-15-20(24)16-11-7-5-6-8-12-17-21(25)22(26)18-13-9-14-19-23(27)28-2/h4-13,16-17,20-22,24-26H,3,14-15,18-19H2,1-2H3/b7-5-,8-6+,10-4-,13-9-,16-11+,17-12+/t20-,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKVAFWBFGABJN-PFYFFMTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.